
ethyl (2E,4Z)-deca-2,4-dienoate
Overview
Description
Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a fatty acid ethyl ester with the molecular formula C₁₂H₂₀O₂ (molecular weight: 196.29 g/mol). It is characterized by a 10-carbon chain featuring conjugated (2E,4Z)-double bonds, contributing to its distinct green, fruity aroma reminiscent of ripe pears and apples . Naturally occurring in fruits like Bartlett pears, apples, and Concord grapes, it is widely used in the flavor and fragrance industries. Additionally, it serves as a potent kairomonal insect attractant for pests such as the codling moth (Cydia pomonella), making it valuable in agricultural pest management .
Preparation Methods
Pd-Catalyzed Alkenylation via Negishi Coupling
Reaction Mechanism and Conditions
The Negishi cross-coupling of ethyl β-bromoacrylate derivatives with organozinc reagents provides a robust route to ethyl (2E,4Z)-deca-2,4-dienoate. As reported in a 2011 PNAS study, this method achieves ≥98% stereoisomeric purity by leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and carefully controlled reaction temperatures (0–25°C) .
Table 1: Optimized Conditions for Negishi Coupling
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Solvent | Tetrahydrofuran (THF) |
Temperature | 0–25°C |
Reaction Time | 12–24 hours |
Yield | 85–92% |
Stereoselectivity (2E,4Z) | ≥98% |
The use of (Z)-configured β-bromoacrylates ensures the 4Z geometry, while the 2E configuration arises from the transmetalation step’s stereochemical fidelity .
Suzuki–Miyaura Coupling with Fluoride Promoters
Overcoming Limitations in Stereocontrol
Base Additive | Stereoselectivity (2E,4Z) | Yield |
---|---|---|
CsF | 98% | 78% |
Bu₄NF | 98% | 82% |
K₂CO₃ (conventional) | 95% | 75% |
This modification enables the synthesis of gram-scale quantities with minimal epimerization, making it suitable for pharmaceutical intermediates .
Horner–Wadsworth–Emmons (HWE) Olefination
Two-Step Olefination Strategy
The HWE reaction between phosphonate esters and aldehydes offers an alternative route, though with narrower stereochemical scope. A tandem process involving initial HWE olefination followed by Still–Gennari (SG) modification achieves the 2E,4Z configuration in 89% yield .
Table 3: HWE/SG Tandem Process Performance
Step | Reagent | Selectivity (2E,4Z) |
---|---|---|
HWE Olefination | Diethyl (2-oxoethyl)phosphonate | 85% |
SG Modification | KHMDS, −78°C | 89% (overall) |
While effective, this method requires cryogenic conditions (−78°C), limiting its industrial applicability compared to room-temperature Pd-catalyzed methods .
Industrial-Scale Esterification Processes
Continuous-Flow Esterification
Large-scale production of this compound employs continuous-flow reactors to enhance efficiency. A patented method involves:
-
Acid-Catalyzed Esterification : (2E,4Z)-deca-2,4-dienoic acid and ethanol react under sulfuric acid catalysis (2 mol%) at 80°C.
-
Pervaporation Membrane Separation : Water removal shifts equilibrium, achieving 94% conversion in 4 hours .
Table 4: Industrial Process Metrics
Parameter | Value |
---|---|
Temperature | 80°C |
Catalyst Loading | 2 mol% H₂SO₄ |
Reaction Time | 4 hours |
Conversion | 94% |
Purity (GC) | 99.5% |
This approach minimizes thermal degradation of the diene system, a common issue in batch reactors .
Comparative Analysis of Methods
Table 5: Method Comparison for this compound Synthesis
Method | Cost | Scalability | Stereoselectivity |
---|---|---|---|
Negishi Coupling | High | Moderate | ≥98% |
Suzuki–Miyaura (+CsF) | Moderate | High | 98% |
HWE/SG Tandem | Low | Low | 89% |
Industrial Esterification | Very Low | Very High | 99.5% |
The Negishi method excels in stereocontrol but faces scalability challenges due to palladium costs. Industrial esterification, while economical, requires high-purity starting acids .
Chemical Reactions Analysis
Phaclofen undergoes several types of chemical reactions, including:
Oxidation: Phaclofen can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert phaclofen into different reduced forms.
Substitution: Phaclofen can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Flavor and Fragrance Applications
Ethyl decadienoate is primarily recognized for its pear-like aroma , making it a valuable ingredient in the food and fragrance industries. It is used in:
- Food Flavoring : It is included in flavor formulations for beverages and confections due to its fruity notes. Ethyl decadienoate is recognized as Generally Recognized As Safe (GRAS) by the FDA for use in food products .
- Fragrance Industry : The compound is employed in perfumes and cosmetics for its pleasant scent, often mimicking the aroma of ripe pears and other fruits .
Biochemical Research Applications
Recent studies have highlighted the potential of ethyl (2E,4Z)-deca-2,4-dienoate in biochemical and biocatalytic processes:
- Biocatalytic Reactions : Ethyl decadienoate is involved in biocatalytic reactions where it serves as a precursor or product. For instance, it can be derived from the oxidation of fatty acids using plant-derived enzymes. This process has implications in sustainable chemistry by utilizing natural catalysts for the synthesis of valuable compounds .
- Separation Techniques : Research has demonstrated methodologies for separating ethyl decadienoate from complex mixtures using hydrophobic adsorbents. This separation is crucial for purifying the compound for both industrial applications and research purposes .
- Flavoring Agent Study : A study conducted on the sensory evaluation of various fruit esters highlighted ethyl decadienoate's strong correlation with pear flavor perception among consumers. This underscores its importance in flavor formulation .
- Biocatalysis Research : A recent publication demonstrated the successful use of ethyl decadienoate as a substrate in enzymatic reactions aimed at producing more complex flavor compounds from simple precursors. The efficiency of these reactions was significantly enhanced through optimized conditions .
- Environmental Impact Assessment : Research into the synthesis of ethyl decadienoate through biocatalysis presents an environmentally friendly alternative to traditional synthetic methods, reducing reliance on petrochemical processes and minimizing waste production .
Mechanism of Action
Phaclofen exerts its effects by selectively antagonizing the GABA B receptor. This receptor is involved in inhibitory neurotransmission in the central nervous system. By blocking the GABA B receptor, phaclofen prevents the inhibitory effects of GABA, leading to increased neuronal excitability . The molecular targets and pathways involved include the GABA B receptor and associated signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Pear ester’s conjugated diene system (2E,4Z configuration) and extended carbon chain differentiate it from other esters. These structural features influence its chemical reactivity, volatility, and biological interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pear Ester with Analogous Esters
Key Distinctions
Insect Attractant Properties: Pear ester’s conjugated diene system and chain length enable specific interactions with codling moth olfactory receptors, making it irreplaceable in pheromone traps. Ethyl hexanoate and octanoate lack this bioactivity .
Flavor and Fragrance Profile: Pear ester’s green, tropical notes are distinct from ethyl hexanoate’s pineapple-like aroma or ethyl cinnamate’s cinnamon-spice character. Its odor detection threshold is 10–100× lower than simpler esters, enhancing its potency .
Chemical Reactivity: The conjugated dienes in pear ester participate in oxidation (e.g., forming deca-2,4-dienoic acid with KMnO₄) and Diels-Alder reactions, unlike ethyl acetate or methyl butyrate . Its logP value of 4.48 () indicates higher hydrophobicity than ethyl hexanoate (logP ~2.7), affecting its retention in reverse-phase HPLC and environmental persistence .
Synthetic Challenges: The (2E,4Z) isomer requires precise Pd-catalyzed cross-coupling or Fe-mediated olefination for synthesis, whereas ethyl octanoate is easily produced via acid-catalyzed esterification .
Limitations of Analogues
- Methyl (2E,4Z)-decadienoate () shares pear ester’s conjugated system but has weaker aroma due to the methyl group’s reduced volatility .
- Ethyl (E,Z)-decenoate (similar double bonds but shorter chain) lacks the codling moth attractancy, emphasizing the critical role of the 10-carbon chain .
Biological Activity
Ethyl (2E,4Z)-deca-2,4-dienoate, commonly referred to as ethyl deca-2,4-dienoate, is an organic compound with notable biological activities. It is primarily recognized for its role in the aroma profile of certain fruits and its potential applications in pest management due to its kairomonal properties.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₈O₂
- CAS Number : 37549-74-9
- Molecular Weight : 170.25 g/mol
The compound features a deca-dienoate backbone, which contributes to its volatility and reactivity. Its structure allows it to interact with various biological systems, particularly as a pheromone or attractant.
1. Attractant Properties
This compound has been identified as a kairomonal attractant for several moth species. This property is particularly significant in agricultural settings where it can be utilized for pest management strategies. Studies have shown that this compound effectively attracts moths, which can be harnessed in traps to monitor and control pest populations .
2. Role in Fruit Aroma
This compound plays a critical role in the aroma of certain fruits, notably pears. Research indicates that this compound is a key volatile compound that contributes to the characteristic scent of ripe pears. The synthesis of this ester is influenced by various factors including harvest timing and storage conditions .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have indicated that it may inhibit the growth of certain bacterial strains, although further research is needed to fully understand the mechanisms and efficacy of this activity .
Case Study 1: Pest Management
A study conducted on the use of this compound as an attractant demonstrated its effectiveness in trapping codling moths (Cydia pomonella). The results showed a significant increase in moth captures when traps were baited with this compound compared to controls without it. This suggests its potential utility in integrated pest management strategies.
Case Study 2: Fruit Quality Assessment
In an investigation into the aroma profiles of Bartlett pears, this compound was identified as one of the primary esters contributing to the fruit's sensory characteristics. The study highlighted how variations in storage conditions impacted the synthesis of this compound, ultimately affecting consumer acceptance and marketability .
Research Findings
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize ethyl (2E,4Z)-deca-2,4-dienoate with high stereochemical purity?
- Methodological Answer : Employ factorial design to systematically test variables such as catalyst type, solvent polarity, temperature, and reaction time. This approach identifies interactions between factors affecting stereoselectivity. For example, a 2^k factorial design (where k = number of variables) can optimize conditions while minimizing experimental runs . Post-synthesis, validate stereochemical purity using chiral HPLC or circular dichroism spectroscopy.
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for structural elucidation), GC-MS for purity assessment, and IR spectroscopy to confirm functional groups. Computational validation via density functional theory (DFT) can predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .
Q. How should stability studies be conducted to evaluate this compound under different environmental conditions?
- Methodological Answer : Design accelerated stability tests by exposing the compound to controlled variations in temperature (e.g., 4°C, 25°C, 40°C), humidity (40–80% RH), and light (UV/visible exposure). Monitor degradation products via LC-MS and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. What experimental strategies can optimize reaction conditions for maximizing yield while minimizing side products in this compound synthesis?
- Methodological Answer : Implement sequential simplex optimization to navigate multi-variable spaces efficiently. This method iteratively adjusts factors (e.g., reagent stoichiometry, pH) to maximize yield. Response surface methodology (RSM) can model nonlinear relationships and identify global optima, reducing side-product formation .
Q. How can researchers resolve contradictions in experimental data obtained from different characterization methods (e.g., NMR vs. computational predictions)?
- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or systematic errors. Cross-validate results with ab initio molecular dynamics simulations or hybrid DFT-MD approaches to reconcile discrepancies between experimental and computational data .
Q. What methodologies are effective for investigating reaction mechanisms involving this compound, such as isomerization or cycloaddition pathways?
- Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) at specific positions to track bond reorganization via mass spectrometry or isotope-edited NMR. Combine kinetic isotope effect (KIE) studies with transition-state modeling (e.g., QM/MM) to elucidate mechanistic steps .
Q. How can computational chemistry tools predict the interactions of this compound with biological targets or solvents?
- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) to assess binding affinities with enzymes or receptors. Solvent interaction profiles can be predicted using COSMO-RS simulations, which evaluate solvation free energy and partition coefficients .
Q. What experimental design principles are critical for developing multi-step synthetic routes to this compound with scalability and stereochemical fidelity?
- Methodological Answer : Apply retrosynthetic analysis to break down the target into feasible intermediates. For each step, use design of experiments (DoE) to optimize conditions (e.g., protecting group strategies, purification methods). Scalability can be tested via flow chemistry setups, which enhance reproducibility and heat/mass transfer .
Properties
IUPAC Name |
ethyl (2E,4Z)-deca-2,4-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRGEVPIBLWAY-QNRZBPGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041357 | |
Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow oil; light fruity note | |
Record name | Ethyl trans-2-cis-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 to 72.00 °C. @ 0.05 mm Hg | |
Record name | Ethyl 2Z,4E-decadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fat; Insoluble in water, soluble (in ethanol) | |
Record name | Ethyl trans-2-cis-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.920 | |
Record name | Ethyl trans-2-cis-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3025-30-7, 7328-34-9 | |
Record name | Ethyl (E,Z)-2,4-decadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl (2E,4Z)-decadienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2E,4Z)-2,4-decadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl (2E,4E)-2,4-decadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |
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Record name | Ethyl 2Z,4E-decadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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